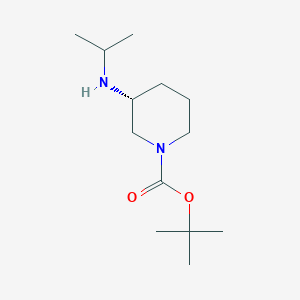

(R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(propan-2-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTQRMKZAXONPV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate typically involves the reaction of ®-3-(isopropylamino)piperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes . The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural homology with several tert-butyl piperidine carboxylates, differing primarily in the amino substituents at position 3. Below is a comparative analysis based on CAS-registered analogues (Table 1):

Table 1: Structural and Functional Comparison of Analogues

| Compound Name | CAS Number | Substituent at Position 3 | Similarity Score* | Key Differences |

|---|---|---|---|---|

| (R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate | Not provided | Isopropylamino | N/A | Reference compound |

| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 1235439-55-0 | 1-Aminoethyl | 0.96 | Shorter alkyl chain; primary amine |

| tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | 530116-33-7 | 2-Aminopropan-2-yl | 0.96 | Branching at C2; steric hindrance increased |

| tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate | 1290046-61-5 | 1-Aminopropyl | 0.96 | Longer alkyl chain; altered lipophilicity |

*Similarity scores calculated based on structural overlap with the reference compound .

Physicochemical Properties

- Lipophilicity: The isopropylamino group likely increases logP compared to 1-aminoethyl analogues, enhancing blood-brain barrier penetration.

- Solubility : Tertiary amines (e.g., reference compound) generally exhibit lower aqueous solubility than primary amines (e.g., CAS 1235439-55-0) due to reduced hydrogen-bonding capacity.

Research Implications and Limitations

Current evidence highlights structural nuances but lacks direct pharmacological or kinetic data for the reference compound. Further studies are needed to:

- Quantify enantiomeric specificity in biological systems.

- Compare metabolic stability across analogues.

- Explore applications in asymmetric catalysis.

Biological Activity

(R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides a detailed examination of its biological activity, including synthesis, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C13H26N2O2

- Molecular Weight : Approximately 242.36 g/mol

- Functional Groups : Piperidine ring, tert-butyl group, isopropylamino substituent, and carboxylate group.

This unique structure contributes to its potential applications in targeting central nervous system disorders and other therapeutic areas.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

- Formation of the Piperidine Ring : Starting from commercially available precursors.

- Protection of Functional Groups : Utilizing tert-butoxycarbonyl (Boc) groups to protect amines during reactions.

- Carboxylate Introduction : Reacting the protected piperidine with tert-butyl chloroformate under basic conditions .

Pharmacological Profiles

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, although comprehensive pharmacodynamic profiles are still needed.

The compound serves as a versatile scaffold in drug discovery, particularly for developing compounds targeting:

- Neurotransmitter Receptors : Potential interactions with receptors involved in mood regulation and cognitive functions.

- G-protein Coupled Receptors (GPCRs) : Notably, its structural analogs have shown promise as agonists for receptors such as GPR119, which plays a critical role in glucose metabolism and insulin secretion .

Case Study 1: GPR119 Agonism

A study involving derivatives of piperidine compounds demonstrated that certain analogs exhibited significant agonistic activity towards GPR119. These compounds were synthesized using a one-pot click chemistry approach, achieving high yields and purities. Notably, four analogs showed strong binding affinity comparable to previously reported potent GPR119 agonists like AR231543 .

Case Study 2: CNS Activity

Research on related compounds has suggested potential applications in treating neurological disorders. The unique steric and electronic properties of this compound may enhance its interaction with CNS targets, leading to improved therapeutic outcomes in conditions such as depression or anxiety disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-aminopiperidine-1-carboxylate | C12H23N2O2 | Lacks isopropyl group; simpler structure |

| (S)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate | C13H26N2O2 | Stereoisomer; different biological activity |

| N-Methylpiperidine-1-carboxylic acid | C8H15NO2 | Lacks tert-butyl; simpler amine structure |

The presence of both the tert-butyl and isopropylamino groups provides this compound with distinct properties compared to similar compounds, influencing its interaction with biological targets and potentially leading to varied pharmacological effects.

Q & A

Basic: What synthetic strategies are recommended to achieve high enantiomeric purity in (R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate?

Methodological Answer:

To optimize enantiomeric purity, focus on chiral resolution or asymmetric synthesis. Key steps include:

- Chiral Auxiliaries : Use tert-butyl carbamate groups to stabilize intermediates during piperidine ring functionalization .

- Catalytic Asymmetric Amination : Employ transition-metal catalysts (e.g., palladium) with chiral ligands to introduce the isopropylamino group stereoselectively .

- Reaction Monitoring : Track enantiomeric excess (ee) using chiral HPLC or polarimetry. Adjust reaction conditions (temperature, solvent polarity) iteratively to minimize racemization .

Advanced: How can discrepancies between NMR and X-ray crystallography data for stereochemical assignment be resolved?

Methodological Answer:

Contradictions often arise from dynamic molecular conformations or crystal packing effects. Mitigate this by:

- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational exchange broadening, which may mask true stereochemistry .

- SHELX Refinement : Use high-resolution X-ray data (e.g., SHELXL) to refine the structure, ensuring thermal displacement parameters align with observed electron density .

- Computational Validation : Compare experimental data with DFT-calculated NMR chemical shifts or molecular docking simulations to validate the proposed stereochemistry .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Adopt the following precautions based on analogous compounds:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Toxicity Mitigation : Assume acute toxicity (Category 4 for oral/dermal routes) until full characterization. Implement spill containment kits and emergency eyewash stations .

- Waste Disposal : Treat as hazardous waste; incinerate via licensed facilities compliant with local regulations .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Quantum Mechanical Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying nucleophilic/electrophilic sites on the piperidine ring .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DCM vs. THF) to predict reaction pathways under varying dielectric conditions .

- Docking Studies : Analyze steric hindrance from the tert-butyl group using AutoDock Vina to assess accessibility of the isopropylamino group for reactions .

Basic: How is the purity of this compound validated post-synthesis?

Methodological Answer:

- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities. Confirm purity >95% via peak integration .

- Mass Spectrometry (MS) : Perform ESI-MS to verify molecular ion ([M+H]+) and detect side products (e.g., deprotected amines) .

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values to confirm stoichiometric integrity .

Advanced: What strategies address low yields in the Boc-protection step during synthesis?

Methodological Answer:

Low yields often stem from competing hydrolysis or steric hindrance. Optimize by:

- Activating Agents : Use DMAP or HOBt to enhance coupling efficiency between tert-butyl dicarbonate and the piperidine amine .

- Solvent Selection : Conduct reactions in anhydrous DCM or THF with molecular sieves to scavenge water .

- Temperature Control : Perform reactions at 0–5°C to suppress side reactions, then warm gradually to room temperature .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks using 1H/13C NMR (e.g., tert-butyl δ ~1.4 ppm in 1H; carbonyl C=O ~155 ppm in 13C) .

- IR Spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretches from the isopropylamino group .

- X-ray Diffraction : Resolve absolute configuration via single-crystal X-ray analysis (e.g., SHELXL refinement) .

Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modification : Replace the isopropyl group with bulkier tert-pentyl or cyclic amines to study steric effects .

- Boc Deprotection : Remove the tert-butyl group under acidic conditions (HCl/dioxane) to expose the piperidine NH for further functionalization .

- Click Chemistry : Introduce triazole rings via CuAAC reactions to enhance pharmacokinetic properties .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Desiccants : Include silica gel packs to mitigate moisture-induced degradation .

- Light Sensitivity : Protect from UV exposure using amber vials to avoid photolytic cleavage .

Advanced: How can crystallographic twinning complicate structural analysis, and how is it resolved?

Methodological Answer:

Twinning arises from lattice defects or pseudo-symmetry. Address this by:

- Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios .

- SHELXD Integration : Apply twin law matrices (e.g., two-fold rotation) during data integration to deconvolute overlapping reflections .

- HKL-2000 Processing : Manually inspect reciprocal space for twin domains and exclude affected frames .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.